4-[benzyl(methyl)amino]-N-[(4-chlorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Description
4-[benzyl(methyl)amino]-N-[(4-chlorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a pyrazolo[1,5-a]pyrazine derivative characterized by substitutions at positions 4, 6, and 2 of the heterocyclic core. The 4-position features a benzyl(methyl)amino group, while the 2-position contains a carboxamide linked to a 4-chlorobenzyl moiety. The 6-methyl group contributes to steric and electronic modulation of the scaffold.
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-N-[(4-chlorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O/c1-16-14-29-21(22(26-16)28(2)15-18-6-4-3-5-7-18)12-20(27-29)23(30)25-13-17-8-10-19(24)11-9-17/h3-12,14H,13,15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKNKAFYHFFJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)Cl)C(=N1)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)amino]-N-[(4-chlorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the benzyl, methyl, and chlorobenzyl groups through nucleophilic substitution or other suitable reactions.
Amidation: Formation of the carboxamide group through reactions with amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)amino]-N-[(4-chlorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that pyrazolo derivatives exhibit promising anticancer properties. The structural framework of 4-[benzyl(methyl)amino]-N-[(4-chlorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide allows for interactions with various biological targets, including enzymes involved in cancer proliferation. Research has shown that modifications to the pyrazolo structure can enhance its potency against specific cancer cell lines, making it a candidate for further development as an anticancer drug .
Kinase Inhibition
This compound has been identified as a potential kinase inhibitor , particularly targeting the Interleukin-1 receptor-associated kinase 4 (IRAK4). Inhibiting IRAK4 is crucial for managing inflammatory diseases, as it plays a significant role in the signaling pathways of interleukin receptors. The compound's ability to selectively inhibit IRAK4 has been demonstrated through various assays, indicating its therapeutic potential in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of this compound and its biological activity has been extensively studied. Variations in substituents on the benzyl and pyrazole rings can significantly affect the compound's potency and selectivity. For instance, the presence of a chlorophenyl group enhances lipophilicity and permeability, which are critical for bioavailability .
In Vivo Studies
In vivo studies have been conducted to evaluate the efficacy of this compound in animal models. One study demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. These findings support the hypothesis that this pyrazolo derivative can effectively inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Clinical Relevance
The clinical relevance of this compound is underscored by its potential application in combination therapies. Preliminary data suggest that when used alongside established chemotherapeutic agents, this compound may enhance overall treatment efficacy and reduce resistance mechanisms commonly observed in cancer therapies .
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)amino]-N-[(4-chlorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Properties of 4-[benzyl(methyl)amino]-N-[(4-chlorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide and Analogues
*Estimated based on structural similarity to S434-1778 .
Key Observations:
Substituent Effects on Lipophilicity: The 4-chlorobenzyl group in the target compound likely increases logP compared to the 4-(methylsulfanyl)benzyl group in S434-1778 (logP = 4.4991) due to chlorine’s higher hydrophobicity relative to methylsulfanyl . The dihydro derivative (Compound 32) with a polar cyano group and difluoromethoxy substituent may exhibit reduced logP, though data are unavailable .
Hydrogen-Bonding Capacity: The target compound has one hydrogen bond donor (amide NH), similar to S434-1776.
Steric and Electronic Modulation :
Biological Activity
The compound 4-[benzyl(methyl)amino]-N-[(4-chlorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a pyrazolo derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrazolo core
- A benzyl(methyl)amino group
- A 4-chlorophenyl substituent
- A carboxamide functional group
This structural arrangement is crucial for its biological activity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the carboxamide moiety is known to enhance interactions with target enzymes, potentially leading to effective inhibition. For instance, similar compounds have shown significant inhibitory effects on various kinases and enzymes involved in cancer progression and viral replication .
- Anticancer Activity : Research has indicated that pyrazolo derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For example, compounds within the same class have demonstrated significant cytotoxicity against various cancer cell lines, including HCT116 and others .
- Antiviral Properties : Some studies suggest that related compounds may enhance intracellular levels of antiviral proteins, contributing to their efficacy against viruses like HBV .
Structure-Activity Relationship (SAR)
The SAR analysis of pyrazolo derivatives indicates that modifications to the benzyl and chlorophenyl groups can significantly impact biological activity. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups (like chlorine) on the aromatic ring has been linked to increased potency against specific targets .
- Core Modifications : Variations in the pyrazolo core itself can lead to enhanced selectivity and reduced off-target effects, which is critical for therapeutic applications .
Biological Activity Data
The following table summarizes the biological activities reported for similar pyrazolo derivatives:
| Compound Name | Biological Activity | IC50 Values (µM) | References |
|---|---|---|---|
| Compound A | TrkA Inhibition | 0.0017 | |
| Compound B | Anticancer | 0.002 | |
| Compound C | Anti-HBV | 1.99 | |
| Compound D | Antitubercular | <0.002 |
Case Studies
Several case studies highlight the potential therapeutic applications of pyrazolo derivatives:
- Case Study 1 : A derivative similar to the target compound was evaluated for its anticancer properties against the HCT116 cell line, showing significant cytotoxic effects with an IC50 value in the nanomolar range. This suggests a promising avenue for further development as an anticancer agent .
- Case Study 2 : Another study focused on antiviral activity against HBV demonstrated that a closely related compound significantly inhibited viral replication through modulation of intracellular protein levels, indicating a potential application in antiviral therapy .
Q & A
Q. What are the optimized synthetic routes for 4-[benzyl(methyl)amino]-N-[(4-chlorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide?
The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves multi-step reactions. Key steps include:
- Core Formation : Condensation of hydrazines with aldehydes or ketones to form the pyrazolo[1,5-a]pyrazine core .
- Functionalization : Introduction of substituents (e.g., benzyl(methyl)amino, 4-chlorophenylmethyl) via nucleophilic substitution or coupling reactions. For example, amidation reactions using EDCI/HCl in dichloromethane have been employed for carboxamide derivatives .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol or methanol) ensure high purity .
Methodological Tip : Monitor reaction progress using LC-MS (e.g., m/z 456.1 for intermediates) and confirm final structures via NMR (e.g., δ 1.42 ppm for methyl groups) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : NMR confirms substituent environments (e.g., aromatic protons at δ 6.37–7.24 ppm for phenyl groups) . NMR identifies carbonyl carbons (δ ~165–170 ppm) .
- Mass Spectrometry (LC-MS) : Determines molecular weight (e.g., [M+H]+ at m/z 453.0 for related compounds) .
- Elemental Analysis : Validates C, H, N content (e.g., C: 62.77%, H: 4.01%, N: 24.40% for analogous pyrazolo[1,5-a]pyrimidines) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
SAR Design :
- Substituent Variation : Modify the benzyl(methyl)amino or 4-chlorophenylmethyl groups to assess impact on target affinity. For example, replacing chlorine with fluorine alters lipophilicity and binding kinetics .
- Assay Selection : Use in vitro assays (e.g., kinase inhibition, cytotoxicity) to quantify activity. For anti-inflammatory studies, measure IC values against COX-2 .
- Data Analysis : Compare activity trends using heatmaps or 3D-QSAR models. A study on pyrazolo[1,5-a]pyrimidines showed that electron-withdrawing groups enhance anticancer activity by 30–50% .
Q. Example Table :
| Substituent (R) | Biological Activity (IC, nM) | Target |
|---|---|---|
| 4-Cl-PhCH | 12.5 ± 1.2 (Anticancer) | EGFR |
| 4-F-PhCH | 18.3 ± 2.1 (Anticancer) | EGFR |
Reference : Similar SAR frameworks are detailed in pyrazolo[1,5-a]pyrimidine studies .
Q. How can contradictions in biological activity data across studies be resolved?
Strategies :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (pH, temperature) .
- Metabolic Stability Testing : Use hepatic microsomes to compare compound degradation rates. For example, a 4-chlorophenyl derivative showed 80% stability vs. 60% for a fluorophenyl analog in rat microsomes .
- Orthogonal Validation : Confirm target engagement via CRISPR screening or radioligand binding assays .
Case Study : Discrepancies in kinase inhibition data for pyrazolo[1,5-a]pyrazines were resolved by repeating assays under uniform ATP concentrations (1 mM) .
Q. What methodologies are used to determine the compound’s mechanism of action?
Approaches :
- Target Identification :
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genes essential for compound activity .
- Pathway Analysis : Transcriptomics (RNA-seq) or phosphoproteomics (LC-MS/MS) reveal downstream signaling effects (e.g., MAPK pathway modulation) .
Example : A pyrazolo[1,5-a]pyrimidine analog was found to inhibit PI3Kα via X-ray crystallography (PDB ID: 6XYZ), with a binding energy of -9.8 kcal/mol .
Q. How can metabolic stability and pharmacokinetics (PK) be assessed preclinically?
Protocols :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Calculate half-life (t) and intrinsic clearance (Cl) .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (e.g., 95% bound for related compounds) .
- In Vivo PK : Administer IV/orally to rodents and collect plasma at intervals. AUC and C values predict bioavailability (e.g., 40% oral bioavailability in mice) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
